2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-17-11-9-16(10-12-17)24-20(29)15-31-22-26-25-21(18-7-3-4-8-19(18)23)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZDSHDHVBXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, with CAS number 886926-52-9, is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a pyrrole ring, a triazole ring, and a sulfanyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.9 g/mol. The presence of various functional groups enables the compound to interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 886926-52-9 |
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, potentially resulting in effects like inhibition of cell growth or induction of apoptosis.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant strains.
2. Anticancer Potential
Studies have highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in cancer cell lines through modulation of critical pathways such as EGFR and p53-MDM2 mediated mechanisms.
3. GATA Family Protein Inhibition
Recent findings indicate that the compound acts as a novel inhibitor of GATA family proteins, which play crucial roles in gene regulation and are implicated in various cancers.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : The compound exhibited minimum inhibitory concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
- Anticancer Studies : In a study evaluating antiproliferative effects, the compound showed IC50 values indicating significant potency against A549 lung cancer cells, highlighting its therapeutic potential in oncology .
- Mechanistic Insights : Mechanistic investigations revealed that the compound could block cell cycle progression at the G2/M phase, contributing to its anticancer effects .
Comparison with Related Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Chlorophenyl)-4H-1,2,4-triazole | Lacks sulfanyl group; contains triazole | Antifungal activity |
| N-(4-Ethoxyphenyl)acetamide | Simple acetamide structure | Analgesic properties |
| 1H-Pyrrole derivatives | Contains pyrrole; varied substituents | Antimicrobial effects |
This comparison underscores the distinct biological activities conferred by the unique combination of functional groups present in 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
